molecular formula C20H21F3N6O B576286 Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)- CAS No. 180574-25-8

Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)-

Cat. No.: B576286
CAS No.: 180574-25-8
M. Wt: 418.424
InChI Key: PIDPKDDJFRPRNN-WMZOPIPTSA-N
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Description

Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)- is a complex organic compound with a unique structure that includes a phenol group, a piperidine ring, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)- typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenol group, and the incorporation of the tetrazole ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)- can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce amines.

Scientific Research Applications

Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)- involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenol derivatives, piperidine-containing molecules, and tetrazole-based compounds. Examples include:

  • Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2R-cis)-
  • Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-trans)-

Uniqueness

What sets Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)- apart is its specific stereochemistry and the combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]-4-[5-(trifluoromethyl)tetrazol-1-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N6O/c21-20(22,23)19-26-27-28-29(19)15-8-9-17(30)14(11-15)12-25-16-7-4-10-24-18(16)13-5-2-1-3-6-13/h1-3,5-6,8-9,11,16,18,24-25,30H,4,7,10,12H2/t16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDPKDDJFRPRNN-WMZOPIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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